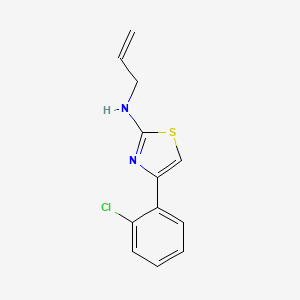

n-Allyl-4-(2-chlorophényl)thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

n-Allyl-4-(2-chlorophenyl)thiazol-2-amine is a chemical compound with the molecular formula C₁₂H₁₁ClN₂S and a molecular weight of 250.75 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities . The structure of n-Allyl-4-(2-chlorophenyl)thiazol-2-amine includes a thiazole ring substituted with an allyl group and a 2-chlorophenyl group, making it a unique and interesting compound for various scientific research applications.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Anticancer Activity

The thiazole scaffold, particularly derivatives like n-Allyl-4-(2-chlorophenyl)thiazol-2-amine, has been extensively studied for its anticancer properties. Research indicates that thiazole derivatives can exhibit potent activity against a range of human cancer cell lines, including breast, lung, colon, and melanoma cells. For instance, compounds with modifications on the thiazole ring have shown selective nanomolar inhibitory activity against these cancer types .

In a specific study, a series of 2-amino-thiazole analogs were synthesized and evaluated for their antitumor activity. The results demonstrated that certain derivatives exhibited significant growth inhibition in various cancer cell lines, suggesting that n-Allyl-4-(2-chlorophenyl)thiazol-2-amine could be a promising candidate for further development in oncology .

Antimicrobial Properties

Beyond anticancer applications, thiazole derivatives are also recognized for their antimicrobial activities. Studies have shown that compounds containing the thiazole moiety can effectively combat both bacterial and fungal infections. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, displaying varying degrees of antimicrobial efficacy . The introduction of substituents on the thiazole ring can enhance these properties, making them suitable candidates for developing new antimicrobial agents .

Case Studies

Mécanisme D'action

Target of Action

n-Allyl-4-(2-chlorophenyl)thiazol-2-amine is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . .

Mode of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that thiazole derivatives may interact with a variety of targets, leading to different changes in cellular function.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it is likely that multiple pathways are affected .

Pharmacokinetics

Its molecular weight is 250.75 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Méthodes De Préparation

The synthesis of n-Allyl-4-(2-chlorophenyl)thiazol-2-amine typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring . The allyl group is then introduced through an alkylation reaction using allyl bromide under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Analyse Des Réactions Chimiques

n-Allyl-4-(2-chlorophenyl)thiazol-2-amine undergoes various chemical reactions, including:

Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Comparaison Avec Des Composés Similaires

n-Allyl-4-(2-chlorophenyl)thiazol-2-amine can be compared with other thiazole derivatives such as:

Sulfathiazole: An antimicrobial drug with a similar thiazole core but different substituents.

Ritonavir: An antiretroviral drug that also contains a thiazole ring.

Abafungin: An antifungal drug with a thiazole structure.

The uniqueness of n-Allyl-4-(2-chlorophenyl)thiazol-2-amine lies in its specific substituents, which confer distinct chemical and biological properties .

Activité Biologique

n-Allyl-4-(2-chlorophenyl)thiazol-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

n-Allyl-4-(2-chlorophenyl)thiazol-2-amine features a thiazole ring substituted with an allyl group and a 2-chlorophenyl moiety. This unique structure contributes to its biological reactivity and pharmacological potential. The presence of electron-withdrawing groups, such as the chlorine atom, enhances the compound's ability to interact with biological targets.

The biological activity of n-Allyl-4-(2-chlorophenyl)thiazol-2-amine is primarily attributed to its interaction with various enzymes and receptors. Key mechanisms include:

- Antimicrobial Activity : The compound disrupts bacterial cell wall synthesis and interferes with essential metabolic processes, leading to bactericidal effects.

- Antitumor Activity : It exhibits selective antiproliferative effects against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HT29 (colorectal cancer). The compound's activity is linked to its ability to induce apoptosis and inhibit cell migration .

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the thiazole ring and substituents significantly influence the biological activity of related compounds. For instance:

- Alkyl Substituents : Compounds with longer alkyl chains on the thiazole nitrogen exhibit enhanced antimigration activities. Specifically, the presence of hydrophobic substituents correlates with increased potency against cancer cells .

- Aryl Moieties : The nature of the aryl group affects both the potency and selectivity of the compounds. Larger lipophilic groups enhance biological activity, while smaller groups may reduce it .

Case Studies

- Anticancer Activity : In a study evaluating various thiazole derivatives, n-Allyl-4-(2-chlorophenyl)thiazol-2-amine demonstrated significant cytotoxicity against human glioblastoma U251 cells, with low toxicity towards normal cells. This selectivity is crucial for therapeutic applications .

- Antimicrobial Efficacy : A series of thiazole derivatives were tested for their efficacy against Plasmodium falciparum, where modifications similar to those in n-Allyl derivatives showed promising results in inhibiting malaria parasites while maintaining low cytotoxicity in mammalian cells .

Comparative Analysis

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| n-Allyl-4-(2-chlorophenyl)thiazol-2-amine | Antitumor | 10 | A549 Cells |

| 4-(4-Chlorophenyl)thiazol-2-amines | DNase I Inhibition | 50 | DNase I |

| Thiazole Derivative X | Antimalarial | 5 | Plasmodium falciparum |

Propriétés

IUPAC Name |

4-(2-chlorophenyl)-N-prop-2-enyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2S/c1-2-7-14-12-15-11(8-16-12)9-5-3-4-6-10(9)13/h2-6,8H,1,7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNYQOKYDIDXDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=CS1)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.